2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946334-18-5
VCID: VC4718462
InChI: InChI=1S/C21H14Cl2N4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)17-11-13(22)4-9-18(17)23/h2-11H,1H3,(H,26,28)
SMILES: CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Molecular Formula: C21H14Cl2N4O2
Molecular Weight: 425.27

2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

CAS No.: 946334-18-5

Cat. No.: VC4718462

Molecular Formula: C21H14Cl2N4O2

Molecular Weight: 425.27

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide - 946334-18-5

Specification

CAS No. 946334-18-5
Molecular Formula C21H14Cl2N4O2
Molecular Weight 425.27
IUPAC Name 2,5-dichloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H14Cl2N4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)17-11-13(22)4-9-18(17)23/h2-11H,1H3,(H,26,28)
Standard InChI Key NDGRIVNGXGDJMR-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Introduction

Synthesis Steps:

  • Formation of Pyrido[2,3-d]Pyrimidine Core: This can be achieved through the reaction of appropriate precursors such as α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine, as seen in the synthesis of related pyrrolo[2,3-d]pyrimidines .

  • Coupling with Benzamide Derivative: The pyrido[2,3-d]pyrimidine core can be coupled with a benzamide derivative using standard amide coupling reactions.

Biological Activities

While specific biological activity data for 2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is not available, compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-Inflammatory Activity: Compounds with oxadiazole and pyrazole rings have been explored for their anti-inflammatory properties .

  • Anticancer Activity: Pyrimidine derivatives are known for their potential as anticancer agents, often targeting specific enzymes or receptors involved in cancer cell proliferation .

Data Tables

Given the lack of specific data on 2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, we can consider related compounds for comparison:

CompoundBiological ActivitySynthesis Method
Pyrrolo[2,3-d]pyrimidine derivativesAntiangiogenic and antitumor agentsCyclocondensation reactions
Oxadiazole derivativesAnti-inflammatory agentsCondensation reactions with hydrazides
Pyrazole derivativesAnti-inflammatory and anticancer agentsCondensation reactions with hydrazides

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